
N,N-Dimethylthiourea
Overview
Description
N,N-Dimethylthiourea is an organosulfur compound with the chemical formula C₃H₈N₂S . It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its role as a scavenger of reactive oxygen species, particularly hydroxyl radicals, and has applications in various fields including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylthiourea can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds as follows:
Dimethylamine and Carbon Disulfide Reaction:
Addition of Ammonia:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and ensure efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylurea and sulfur dioxide.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Dimethylurea, sulfur dioxide.
Reduction Products: Dimethylamine, hydrogen sulfide.
Substitution Products: Various N-substituted thiourea derivatives.
Scientific Research Applications
Chemistry
DMTU serves as a reagent in organic synthesis and stabilizer in polymer chemistry. Its ability to scavenge reactive oxygen species enhances its utility in various chemical reactions.
Biology
In biological research, DMTU is primarily recognized for its role as a hydroxyl radical scavenger. It protects cells from oxidative stress by neutralizing reactive oxygen species, which can lead to cellular damage and apoptosis.
- Case Study: Oxidative Stress Protection
Medicine
DMTU has potential therapeutic applications due to its antioxidant properties. It may be beneficial in treating conditions associated with oxidative stress, such as:
- Gastric mucosal lesions
- Cancer therapies where oxidative damage is a concern
- Case Study: Cytogenotoxicity
Agricultural Research
DMTU influences plant growth by modulating reactive oxygen species levels. Studies indicate it can affect seed germination and radicle elongation.
Parameter | Control (0 mmol·dm) | DMTU Treatment (200 mmol·dm) |
---|---|---|
Germination Rate | 85% | 60% |
Radicle Length (cm) | 5.0 | 3.2 |
Hydroxyl Radical Levels (µmol/g) | 10 | 3 |
This table illustrates the impact of DMTU on maize seed germination, showing a dose-dependent effect on growth parameters .
Mechanism of Action
N,N-Dimethylthiourea exerts its effects primarily through its ability to scavenge reactive oxygen species. It reacts with hydroxyl radicals and other reactive oxygen species, neutralizing them and preventing cellular damage. The compound’s antioxidant action involves the donation of electrons to reactive species, thereby stabilizing them and reducing their reactivity. This mechanism is crucial in protecting cells from oxidative stress and inflammation .
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the methyl groups.
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of methyl groups.
Tetramethylthiourea: Contains four methyl groups attached to the nitrogen atoms.
Comparison:
N,N-Dimethylthiourea vs. Thiourea: this compound is more hydrophobic due to the presence of methyl groups, which can influence its solubility and reactivity.
This compound vs. N,N-Diethylthiourea: The ethyl groups in N,N-Diethylthiourea make it bulkier, potentially affecting its steric interactions and reactivity.
This compound vs. Tetramethylthiourea: Tetramethylthiourea has increased steric hindrance due to the additional methyl groups, which can impact its chemical behavior and applications.
Biological Activity
N,N-Dimethylthiourea (DMTU) is a compound that has garnered attention for its biological activities, particularly as a reactive oxygen species (ROS) scavenger. This article delves into the various biological effects of DMTU, supported by experimental data, case studies, and research findings.
DMTU is an organosulfur compound with the formula . It acts primarily as a hydroxyl radical () scavenger, which is crucial in mitigating oxidative stress in biological systems. The mechanism involves the reduction of ROS levels, which can lead to cellular damage and apoptosis.
Antioxidant Activity
Antioxidant Properties:
DMTU has been shown to effectively scavenge hydroxyl radicals and inhibit their production by activated neutrophils in vitro. This property is significant in protecting against oxidative damage in various biological contexts, including stress-induced gastric mucosal lesions in animal models .
Case Study: Gastric Mucosal Protection
In a study involving rats subjected to water-immersion restraint stress (WIRS), DMTU demonstrated protective effects against gastric mucosal lesions. The antioxidant action of DMTU was attributed to its ability to scavenge hydroxyl radicals and exert anti-inflammatory effects .
Effects on Plant Systems
DMTU's role extends beyond animal models; it has been investigated for its impact on plant growth and development. A study focused on maize seed germination revealed that DMTU influences endogenous hydrogen peroxide levels, affecting radicle elongation and overall germination rates. The results indicated a dose-dependent inhibitory effect on seed germination and radicle growth, with DMTU treatment leading to reduced hydrogen peroxide accumulation in plant tissues .
Parameter | Control (0 mmol·dm) | DMTU Treatment (200 mmol·dm) |
---|---|---|
Germination Rate | 85% | 60% |
Radicle Length (cm) | 5.0 | 3.2 |
HO Levels (µmol/g) | 10 | 3 |
Cellular Studies
DMTU's influence on cellular mechanisms has also been explored in cancer research. In studies involving adenocarcinoma cell lines, DMTU was found to decrease ROS generation and attenuate apoptosis induced by various stimuli. The compound's ability to modulate the expression of apoptotic markers such as Bcl-2 and Bax indicates its potential role in cancer therapy by promoting cell survival under oxidative stress conditions .
Comparative Biological Activity
Research comparing the biological activity of various thiourea derivatives indicates that DMTU exhibits moderate antibacterial properties, although it is less potent than some other derivatives like tetramethylthiourea. The biological activity of thioureas often correlates with their molecular structure and electronic properties, impacting their interactions with biological targets .
Thiourea Derivative | Biological Activity |
---|---|
N-Methylthiourea | Low |
N,N'-Dimethylthiourea | Moderate |
N,N'-Diethylthiourea | Low |
Tetramethylthiourea | High |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for synthesizing N,N-Dimethylthiourea, and how can its purity be validated?
- Methodological Answer : this compound is typically synthesized via the reaction of methylamine with thiourea derivatives under controlled pH and temperature. Post-synthesis purification involves recrystallization from ethanol or water. Purity validation requires techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular integrity. Solubility testing (e.g., 1000 g/L in water at 20°C) and pH measurement (6.5 in aqueous solution) are critical for physicochemical characterization .
Q. How can researchers assess the hydroxyl radical (•OH) scavenging activity of DMTU in vitro?
- Methodological Answer : The •OH scavenging capacity is evaluated using assays like the Fenton reaction system, where DMTU competes with a probe molecule (e.g., deoxyribose) for •OH. Quantification involves spectrophotometric measurement of thiobarbituric acid-reactive substances (TBARS). DMTU's efficacy is dose-dependent, with IC₅₀ values calculated to compare potency against other antioxidants .
Q. What in vivo models are appropriate for studying DMTU's anti-inflammatory effects, and what parameters should be monitored?
- Methodological Answer : Male Wistar rats subjected to water-immersion restraint stress (WIRS) are a validated model. Key parameters include gastric mucosal lesion severity, myeloperoxidase (MPO) activity (neutrophil infiltration marker), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). DMTU is administered orally (1–5 mmol/kg) 0.5 hours pre-stress, with tissue samples analyzed 3 hours post-stress .
Advanced Research Questions
Q. How can conflicting data on DMTU's dual role as a pro-oxidant and antioxidant be resolved in mechanistic studies?
- Methodological Answer : Context-dependent effects require careful experimental design. Use redox-sensitive fluorescent probes (e.g., dichlorodihydrofluorescein) to measure reactive oxygen species (ROS) in specific cellular compartments. Compare outcomes across varying concentrations (e.g., 0.1–10 mM) and cell types. Confounders like pH, metal ion presence, and incubation time must be standardized to isolate DMTU's redox behavior .
Q. What strategies optimize DMTU's stability in aqueous solutions for long-term pharmacological studies?
- Methodological Answer : Stability is enhanced by storing solutions at 4°C in amber vials to prevent light-induced degradation. Additives like 0.1% ascorbic acid can mitigate oxidation. Regular validation via UV-Vis spectroscopy (absorbance at 270 nm) ensures compound integrity. For in vivo applications, consider encapsulation in liposomes to prolong bioavailability .
Q. How do researchers address discrepancies in DMTU's bioavailability across different administration routes?
- Methodological Answer : Conduct pharmacokinetic studies comparing oral, intraperitoneal, and intravenous routes. Plasma concentration-time curves are generated using LC-MS/MS. Bioavailability is calculated via area-under-the-curve (AUC) analysis. Factors like first-pass metabolism (critical for oral dosing) and tissue distribution kinetics must be modeled to explain route-specific efficacy .
Q. What advanced techniques elucidate DMTU's interaction with inflammatory signaling pathways (e.g., NF-κB or NLRP3 inflammasome)?
- Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to silence target pathways. Measure downstream markers (e.g., IL-18 for NLRP3) via ELISA. Pair with Western blotting to assess protein phosphorylation (e.g., IκBα degradation for NF-κB). DMTU's dose-response (0.5–5 mM) should be tested in LPS-primed macrophages to delineate anti-inflammatory mechanisms .
Q. Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects of DMTU in preclinical studies?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups. For longitudinal data (e.g., mucosal healing over 7 days), mixed-effects models account for within-subject variability. Power analysis ensures adequate sample sizes (n ≥ 6/group in rodent studies) .
Q. How can researchers control for off-target effects when studying DMTU's antioxidant properties?
- Methodological Answer : Include control compounds like dimethyl sulfoxide (DMSO) to rule out solvent interference. Use thiourea derivatives lacking the dimethyl groups (e.g., N-methylthiourea) as negative controls. Confirm specificity via ROS scavenging assays with and without selective inhibitors (e.g., catalase for H₂O₂) .
Q. Safety and Compliance
Q. What safety protocols are critical when handling DMTU in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile or neoprene) and safety goggles to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of particulate matter. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician. Safety data sheets (SDS) must be reviewed for hazard classification (e.g., acute toxicity Category 4) .
Properties
IUPAC Name |
1,1-dimethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220007 | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-05-0 | |
Record name | N,N-Dimethylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYL-2-THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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